Tricyclohexylidene peroxide
CAS No.: 182-01-4
Cat. No.: VC21000054
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182-01-4 |
|---|---|
| Molecular Formula | C18H30O6 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane |
| Standard InChI | InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2 |
| Standard InChI Key | JRYHDZOSVUAAJC-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
| Canonical SMILES | C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Tricyclohexylidene peroxide (TCHP) features a cyclic structure containing three peroxide (-O-O-) bridges connecting three cyclohexylidene groups. The stoichiometric equation for its formation involves the reaction of three molecules of cyclohexanone with three molecules of hydrogen peroxide in the presence of an acid catalyst .
The reaction can be represented as:
3 C₆H₁₀O + 3 H₂O₂ → C₁₈H₃₀O₆ + 3 H₂O
Synthesis Methods
Traditional Synthesis
The first reported procedure for synthesizing cyclohexanone peroxides, including TCHP, utilized 70% concentrated perchloric acid in acetonitrile as a catalyst with 90% concentrated hydrogen peroxide in a 2:1 molar ratio to cyclohexanone at 70°C .
During this reaction, two main products are formed:
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Tricyclohexylidene triperoxide (TCHP) - kinetically favored product
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Dicyclohexylidene diperoxide (DCHP) - thermodynamically stable product
Improved Synthesis Methods
The traditional synthesis presents significant safety challenges due to the use of highly concentrated hydrogen peroxide and corrosive perchloric acid. Researchers have developed safer alternatives:
Table 1: Comparison of TCHP Synthesis Methods
Avilés optimized the synthesis of TCHP using phosphotungstic acid as a catalyst and 35% concentrated hydrogen peroxide, significantly improving the safety profile of the reaction while maintaining product formation .
Thermal Decomposition
Decomposition Mechanism
The thermal decomposition of tricyclohexylidene peroxide is a key reaction in the Story Synthesis, leading to the formation of valuable macrocyclic compounds. This decomposition can be initiated thermally or photochemically .
Decomposition Products
When TCHP undergoes thermal decomposition at approximately 180°C, several products are formed:
Table 2: Major Products from TCHP Thermal Decomposition
| Product | Yield (%) | Formation Conditions |
|---|---|---|
| 16-Hexadecanolide | 15-18 | 180°C, various solvents |
| Cyclopentadecane | 28-34 | 180°C, various solvents |
| Cyclohexanone | Not specified | 180°C, various solvents |
The yield of cyclopentadecane can be increased at higher temperatures .
Reaction Characteristics
The thermal decomposition of TCHP has several important characteristics:
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Extremely exothermic reaction
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Generates CO₂ as a byproduct
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Cannot be safely performed in batch mode due to the exothermic nature and gas generation
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Temperature and reaction time significantly influence product distribution
Advanced Processing Techniques
Flow Chemistry Applications
Due to the safety challenges associated with TCHP decomposition, flow chemistry techniques have been developed to perform this reaction continuously and safely .
Reactor Designs
Two main flow reactor configurations have been explored for TCHP decomposition:
Tubular Reactor
A basic flow reactor design where the reaction mixture flows through a heated tube, allowing for controlled residence time and temperature profiles .
Tube-in-Tube Reactor
An advanced design consisting of two concentric tubes where the inner tube is made of gas-permeable Teflon® AF-2400 membrane. This design allows for the extraction of CO₂ produced during the reaction, preventing pressure buildup and system collapse due to sudden gas expansion .
Process Optimization
The continuous flow decomposition of TCHP can be optimized by:
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Controlling residence time
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Maintaining precise temperature control (typically around 170°C)
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Extracting CO₂ during the reaction
Reaction Modeling and Prediction
Kinetic Modeling
Researchers have developed kinetic models to predict the conversion profile of TCHP decomposition in different reactor configurations. These models include:
The LFR model has been shown to predict the conversion profile in tube-in-tube reactors with good accuracy, accounting for the effects of CO₂ generation on fluid dynamics .
Analytical Methods
High-performance liquid chromatography (HPLC) has been employed to evaluate the concentration of products like 16-hexadecanolide in the crude reaction mixture from TCHP decomposition .
Applications in Organic Synthesis
Story Synthesis
The most significant application of tricyclohexylidene peroxide is in the Story Synthesis, which provides a route to macrocyclic compounds that are otherwise difficult to synthesize .
Production of Valuable Compounds
TCHP decomposition leads to the formation of several valuable compounds:
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16-Hexadecanolide - a macrocyclic lactone with applications in the fragrance industry
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Cyclopentadecane - a macrocyclic hydrocarbon
Research Developments
Process Intensification
Researchers have worked to intensify the TCHP decomposition process by:
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